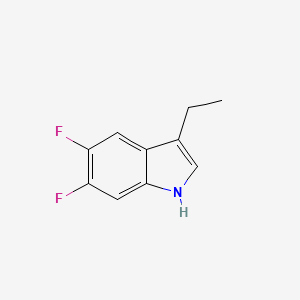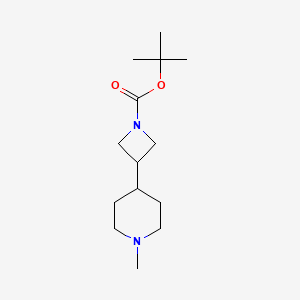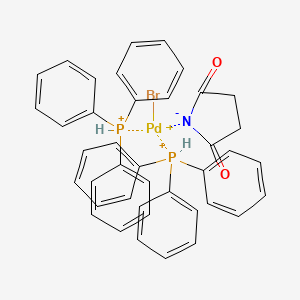
3-Ethyl-5,6-difluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5,6-difluoro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6-difluoro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Fluorination: Introduction of fluorine atoms at the 5 and 6 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Ethylation: The ethyl group is introduced at the 3 position using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: 3-Ethyl-5,6-difluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 3-Ethyl-5,6-difluoro-1H-indole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
3-Ethyl-1H-indole: Lacks fluorine atoms, resulting in different chemical and biological properties.
5,6-Difluoro-1H-indole: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-5,6-difluoro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in properties.
Uniqueness: 3-Ethyl-5,6-difluoro-1H-indole is unique due to the combined presence of ethyl and fluorine groups, which confer specific chemical stability and biological activity not found in other similar compounds.
特性
分子式 |
C10H9F2N |
|---|---|
分子量 |
181.18 g/mol |
IUPAC名 |
3-ethyl-5,6-difluoro-1H-indole |
InChI |
InChI=1S/C10H9F2N/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,13H,2H2,1H3 |
InChIキー |
DFDZRJJVQPGXBQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC2=CC(=C(C=C21)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)


![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)



![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)





